2-(Quinolin-4-yl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWQLAZKFUBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization of 2 Quinolin 4 Yl Ethan 1 Amine
Reactivity Profiling of the Primary Amine Moiety
The primary amine group attached to the ethyl linker at the 4-position of the quinoline (B57606) ring is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions to form imines and amides, as well as its incorporation into heterocyclic systems.
Acylation, Alkylation, and Arylation Reactions of the Amine
The primary amine of 2-(quinolin-4-yl)ethan-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach.
Arylation of the primary amine introduces an aromatic ring, which can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate.
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chloride, Base | N-acyl-2-(quinolin-4-yl)ethanamine |
| Acylation | Carboxylic acid, Coupling agent (e.g., EDC, HOBt) | N-acyl-2-(quinolin-4-yl)ethanamine |
| Alkylation | Alkyl halide | N-alkyl-2-(quinolin-4-yl)ethanamine (mono- and di-alkylation possible) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkyl-2-(quinolin-4-yl)ethanamine (controlled mono-alkylation) |
| Arylation | Aryl halide, Palladium catalyst, Base | N-aryl-2-(quinolin-4-yl)ethanamine |
Formation of Imines, Amides, and Heterocyclic Conjugates
The primary amine of this compound serves as a nucleophile in condensation reactions to form imines (Schiff bases) and amides, and can also be utilized in the construction of various heterocyclic systems.
Imines are typically formed by the reaction of the primary amine with an aldehyde or a ketone, usually under acid catalysis with the removal of water. This reaction is reversible.
Amides are synthesized by coupling the amine with a carboxylic acid. This transformation often requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid. The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. One-pot synthesis of amides from carboxylic acids and amines can also be achieved using reagents like thionyl chloride. mdpi.com
The versatile reactivity of the primary amine also allows for its incorporation into various heterocyclic conjugates . For example, it can be used as a building block in the synthesis of quinoline-based compounds containing other heterocyclic moieties like triazoles. wikipedia.org
| Product Type | Reactants | Key Conditions |
| Imine (Schiff Base) | Aldehyde or Ketone | Acid catalysis, removal of water |
| Amide | Carboxylic Acid | Coupling agents (e.g., EDC, HOBt, DCC) or activation of the carboxylic acid (e.g., with SOCl₂) |
| Heterocyclic Conjugates | Varies depending on the target heterocycle (e.g., alkynes for triazole formation via click chemistry) | Often requires specific catalysts (e.g., copper for azide-alkyne cycloaddition) |
Functionalization of the Quinoline Nucleus
The quinoline ring system itself is amenable to a range of functionalization reactions, primarily through electrophilic and nucleophilic aromatic substitution. The position of the ethylamine (B1201723) substituent at C4 influences the regioselectivity of these reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. In general, electrophilic attack is favored at the C5 and C8 positions. uop.edu.pkquimicaorganica.org The presence of the 4-alkylamino group can further influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also a viable strategy, particularly when a good leaving group is present at the C2 or C4 position. While the target compound itself does not have a leaving group, synthetic precursors with a leaving group at C4 (e.g., a chloro group) can be reacted with various nucleophiles, and the resulting intermediate can then be elaborated to introduce the ethanamine side chain. The reactivity of chloroquinolines with nucleophiles is a well-established method for the synthesis of substituted quinolines. researchgate.net
Regioselective Derivatization Strategies
Achieving regioselectivity in the functionalization of the quinoline nucleus is crucial for developing specific SAR. Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the direct and selective introduction of functional groups at various positions of the quinoline ring. mdpi.com The directing-group ability of the nitrogen atom in the quinoline ring, or of a pre-installed functional group, can be exploited to achieve high regioselectivity. For instance, the functionalization of 4-hydroxyquinolines has been achieved through a programmed sequence of metal-catalyzed C-H activations. chemrxiv.org
Design and Synthesis of Library Compounds for Structure-Activity Relationship (SAR) Studies
The chemical reactivity of both the primary amine and the quinoline nucleus of this compound makes it an excellent scaffold for the construction of compound libraries for SAR studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity.
The synthesis of 4-substituted quinolines has been a key strategy in the development of antimalarial drugs, and the SAR for this class of compounds is well-documented. For example, the nature of the substituent at the 4-position and the substitution pattern on the quinoline ring are known to be critical for antimalarial activity. nih.gov
Libraries of 2-(aryl or heteroaryl)quinolin-4-amines have been synthesized and evaluated for their anti-HIV-1 activity, with quantitative structure-activity relationship (QSAR) analyses providing guidelines for the design of new active compounds. chemrxiv.org The synthesis of quinoline analogs as P2X7 receptor antagonists has also been reported, highlighting the importance of SAR studies in optimizing the potency and pharmacokinetic properties of these compounds. nih.gov
The general approach to building a library based on this compound involves parallel synthesis techniques where a common core is reacted with a diverse set of building blocks. For instance, the primary amine can be acylated with a library of carboxylic acids, or the quinoline nucleus of a suitable precursor can be functionalized with various reagents to generate a collection of analogs for biological screening.
Systematic Variation of the Ethylene (B1197577) Linker and Amine Substituents
The reactivity of the primary amine and the ethylene bridge in this compound provides a fertile ground for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
N-Alkylation and N-Arylation: The primary amine group readily undergoes N-alkylation and N-arylation reactions. N-alkylation can be achieved using various alkyl halides or through reductive amination with aldehydes and ketones. For instance, reaction with substituted benzaldehydes in the presence of a reducing agent like sodium borohydride (B1222165) yields the corresponding N-benzyl derivatives. These reactions are often high-yielding and allow for the introduction of a wide array of sterically and electronically diverse groups.
N-Acylation and N-Sulfonylation: The nucleophilic nature of the primary amine facilitates its reaction with acylating and sulfonylating agents. Acylation with various acyl chlorides or anhydrides produces the corresponding amides. Similarly, reaction with sulfonyl chlorides, such as arylsulfonyl chlorides, in the presence of a base, leads to the formation of sulfonamides. These reactions are crucial for modifying the electronic properties and hydrogen-bonding capabilities of the amine moiety. A general scheme for the synthesis of N-aralkyl substituted derivatives of similar aminoethyl compounds involves the initial reaction with arylsulfonyl chlorides followed by alkylation. researchgate.net
Modification of the Ethylene Linker: While direct modification of the ethylene linker is less common, its length and rigidity can be systematically varied through multi-step synthetic sequences starting from different quinoline precursors. For example, homologation of the side chain can be achieved by employing different building blocks in the initial synthesis of the quinoline core. The exploration of cycloalkanol ethylamine scaffolds, a related structural motif, highlights the importance of the linker in determining biological activity, suggesting that variations in the ethylene bridge of this compound could yield compounds with novel properties.
Table 1: Examples of N-Substituted Derivatives of this compound
| Derivative Name | R Group on Nitrogen | Synthetic Method |
| N-Benzyl-2-(quinolin-4-yl)ethan-1-amine | Benzyl | Reductive Amination |
| N-Acetyl-2-(quinolin-4-yl)ethan-1-amine | Acetyl | N-Acylation |
| N-(Phenylsulfonyl)-2-(quinolin-4-yl)ethan-1-amine | Phenylsulfonyl | N-Sulfonylation |
| N,N-Dimethyl-2-(quinolin-4-yl)ethan-1-amine | Two Methyl groups | N-Alkylation |
This table is illustrative and based on common amine derivatization reactions.
Exploration of Substituent Effects on the Quinoline Ring at C7, C8, etc.
Synthesis of Substituted Quinolines: The introduction of substituents at the C7 and C8 positions is typically achieved by starting with appropriately substituted anilines in classical quinoline syntheses, such as the Gould-Jacobs reaction. For instance, the synthesis of 7-substituted-4-aminoquinolines has been accomplished using 7-bromo-4-chloroquinoline (B1278252) as a key intermediate, which then allows for the introduction of various groups via cross-coupling reactions like the Suzuki and Negishi reactions. nih.gov
Influence of Substituents on Reactivity: The nature of the substituent at the C7 or C8 position can profoundly influence the reactivity of the quinoline ring and the appended ethylamine side chain.
Electron-donating groups (e.g., alkoxy, alkyl) at these positions increase the electron density of the quinoline ring, which can affect its susceptibility to electrophilic attack and modify the pKa of the quinoline nitrogen. Studies on 2-styryl-8-hydroxy quinolines have shown that the presence of a hydroxyl group at C8 influences the molecular geometry and cytotoxic properties. acs.org
Electron-withdrawing groups (e.g., halo, nitro) decrease the electron density, making the ring more susceptible to nucleophilic attack and lowering the basicity of the quinoline nitrogen. Research on 7-chloroquinoline (B30040) derivatives has been extensive, particularly in the context of antimalarial drug development, where the chloro group is a common feature. researchgate.net
Impact on Physicochemical Properties: Substituents at C7 and C8 also modulate key physicochemical properties such as lipophilicity, solubility, and crystal packing. For example, the introduction of a hydroxyl group at C8 can lead to non-planar molecular geometries, while a nitro group at the same position can result in different supramolecular structures. acs.org These changes can, in turn, affect how the molecule interacts with other chemical species.
Table 2: Predicted Effects of C7 and C8 Substituents on the Properties of this compound
| Position | Substituent | Predicted Effect on Quinoline Ring Basicity | Predicted Effect on Reactivity of Amine |
| C7 | -Cl | Decrease | Minor electronic effect |
| C7 | -OCH3 | Increase | Minor electronic effect |
| C8 | -OH | Increase | Potential for intramolecular hydrogen bonding |
| C8 | -NO2 | Decrease | Minor electronic effect |
This table provides a qualitative prediction based on general principles of organic chemistry.
Ligand Chemistry and Coordination Chemistry of 2 Quinolin 4 Yl Ethan 1 Amine
Chelation Properties and Coordination Modes of the Quinoline-Amine Ligand
2-(Quinolin-4-yl)ethan-1-amine possesses two primary donor sites for metal coordination: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the terminal amine group. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable six-membered ring upon coordination to a metal center. The formation of such chelate rings is entropically favored and typically results in thermodynamically stable metal complexes.
The primary coordination mode anticipated for this ligand is as a bidentate N,N'-donor. In this mode, both the quinoline nitrogen and the primary amine nitrogen bind to the same metal ion. The flexibility of the ethyl linker allows for the adoption of a conformation that accommodates the geometric preferences of various metal centers.
Beyond simple chelation, other coordination modes are theoretically possible, though less common. For instance, the ligand could act as a monodentate donor, coordinating through either the quinoline nitrogen or the amine nitrogen. This might occur in the presence of strongly coordinating competing ligands or under specific steric constraints. Furthermore, in polynuclear complexes, the ligand could potentially act as a bridging ligand, with the quinoline nitrogen coordinating to one metal center and the amine nitrogen to another.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition.
Transition Metal Complexes
While specific research on the synthesis of transition metal complexes with this compound is limited in publicly available literature, general methodologies for forming complexes with similar quinoline-amine ligands can be inferred. For instance, reactions with transition metal halides (e.g., chlorides, bromides) or acetates in solvents like ethanol, methanol, or acetonitrile (B52724) are common synthetic routes.
A search of the Cambridge Structural Database (CSD) reveals a related manganese complex, bromo-tris(carbonyl)-{2-(ethylsulfanyl)-N-[(quinolin-4-yl)methyl]ethan-1-amine}manganese (CSD refcode DOKXAG), which features a quinolin-4-yl moiety. rsc.org Although this is a different ligand, it demonstrates the capability of the quinolin-4-yl framework to participate in the coordination of transition metals.
Main Group Metal Complexes
There is a notable lack of specific research detailing the synthesis and characterization of main group metal complexes involving this compound. However, the fundamental principles of coordination chemistry suggest that this ligand could form stable complexes with various main group metals. The Lewis basicity of the nitrogen donor atoms makes them suitable for coordinating to Lewis acidic main group metal centers. For example, reactions with organotin halides or aluminum alkyls could potentially lead to the formation of novel main group metal complexes. Further experimental investigation is required to explore this area.
Spectroscopic and Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
The characterization of any synthesized coordination compounds of this compound would rely on a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C-N bonds upon coordination would provide evidence of the amine and quinoline nitrogen involvement in metal binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for characterizing the ligand and its complexes in solution. Shifts in the chemical shifts of the protons and carbons near the nitrogen donor atoms upon complexation would indicate the coordination sites.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal center and any charge-transfer bands, offering insights into the coordination geometry and the nature of the metal-ligand bonding.
Catalytic Applications of this compound-Derived Metal Complexes
Metal complexes derived from quinoline-based ligands are known to exhibit catalytic activity in a variety of organic transformations. The electronic properties of the quinoline ring and the steric environment around the metal center can be tuned by modifying the ligand structure, which in turn can influence the catalytic performance.
While there are no specific reports on the catalytic applications of metal complexes derived from this compound, complexes with structurally similar ligands have been investigated in catalysis. For example, transition metal complexes featuring chelating amine ligands are known to be active in olefin polymerization. The combination of a rigid aromatic component (the quinoline) and a flexible chelating arm (the ethylamine) could provide a unique steric and electronic environment for catalytic processes. Potential areas of investigation for the catalytic activity of this compound metal complexes could include oxidation, reduction, and carbon-carbon bond-forming reactions. However, without experimental data, any discussion of catalytic applications remains speculative.
Computational Chemistry and Theoretical Investigations of 2 Quinolin 4 Yl Ethan 1 Amine
Quantum Chemical Studies
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the fundamental properties of a molecule's structure and electron distribution. These studies provide a foundational understanding of the compound's intrinsic characteristics.
The electronic character of 2-(Quinolin-4-yl)ethan-1-amine is dominated by the aromatic quinoline (B57606) core. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.
A smaller HOMO-LUMO energy gap suggests higher reactivity. Studies on various functionalized quinolines show that the nature and position of substituents significantly modulate this gap. For instance, molecular docking and dynamics simulations on certain bioactive quinoline derivatives have been correlated with a small HOMO-LUMO energy gap, indicating high reactivity and potential as effective inhibitors.
Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Scaffolds
| Compound/Scaffold | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Quinoline (general) | DFT | ~ -6.5 | ~ -1.5 | ~ 5.0 |
| 2-Substituted Quinoline | DFT | ~ -6.2 | ~ -1.8 | ~ 4.4 |
| 4-Substituted Quinoline | DFT | ~ -6.3 | ~ -1.7 | ~ 4.6 |
Note: The values presented are generalized from computational studies on various quinoline derivatives and serve as estimations. The exact values for this compound would require specific calculation.
The structure of this compound features two primary sites for protonation: the nitrogen atom of the quinoline ring and the nitrogen atom of the primary amine on the ethyl side chain. The acid dissociation constant, pKa, quantifies the tendency of each site to accept a proton.
Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the protonation reaction.
Quinoline Nitrogen: The pKa of the quinoline parent molecule is approximately 4.9. The substituent at the 4-position can influence this value, but it is expected to remain in this acidic range.
Ethylamine (B1201723) Nitrogen: The pKa of a typical primary alkylamine like ethylamine is around 10.7.
Therefore, at physiological pH (~7.4), the primary amine of the side chain (pKa ≈ 10.7) will exist predominantly in its protonated, cationic form (-NH3+), while the quinoline nitrogen (pKa ≈ 4.9) will be largely unprotonated. This protonation state is critical for the molecule's solubility, membrane permeability, and its ability to form ionic interactions with biological targets.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for identifying potential therapeutic agents.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function. For this compound, the key structural features for binding are:
The Quinoline Ring: This large, flat aromatic system can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in a receptor's active site.
The Quinoline Nitrogen: It can act as a hydrogen bond acceptor.
The Ethylamine Side Chain: The terminal primary amine is a strong hydrogen bond donor and, being protonated at physiological pH, can form crucial ionic interactions (salt bridges) with acidic residues like Aspartic acid (Asp) or Glutamic acid (Glu).
Docking studies on structurally similar quinoline derivatives have shown their potential to inhibit a range of enzymes by forming stable interactions within their binding pockets. For example, various quinoline-based compounds have been docked against key enzymes in pathogens, with the results revealing favorable binding interactions and strong potential for antimicrobial activity.
Table 2: Predicted Interaction Profile for this compound in a Hypothetical Kinase Binding Site
| Molecular Moiety | Potential Interacting Residue | Type of Interaction |
|---|---|---|
| Quinoline Ring System | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking |
| Quinoline Nitrogen (N) | Threonine (Thr), Serine (Ser) | Hydrogen Bond Acceptor |
| Ethylamine Group (-NH3+) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond Donor, Salt Bridge |
| Ethyl Linker | Valine (Val), Leucine (Leu), Isoleucine (Ile) | Hydrophobic Interaction |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of this compound resides in the ethylamine side chain. The key degrees of freedom are the rotations around the C(quinoline)-CH2 bond and the CH2-CH2 bond.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. These simulations model the atomic movements, allowing researchers to identify the most stable, low-energy conformations. The preferred conformation is crucial as it dictates the shape of the molecule that will be presented to a biological target. The extended and various folded conformations will have different energies, and understanding the most probable conformation is key to predicting its binding mode.
Mechanistic Predictions for Chemical Reactions (e.g., Transition State Analysis for Synthesis)
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, including those for the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.
A plausible synthesis route involves the reduction of a precursor like 2-(quinolin-4-yl)acetonitrile. Transition state analysis for the reduction step (e.g., using a metal hydride) would involve calculating the structure and energy of the transition state. This provides critical information about the reaction's activation energy, which determines the reaction rate. Such theoretical analysis helps in optimizing reaction conditions (temperature, catalyst, solvent) to improve yield and selectivity. For instance, studies on the synthesis of quinolinones have used theoretical calculations to support proposed reaction mechanisms and understand the stability of intermediates. Similarly, various catalytic pathways for quinoline synthesis, such as those involving C-H activation or cyclization, have been explored, with mechanistic proposals often supported by computational evidence.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and related quinoline derivatives, QSAR and cheminformatics approaches are instrumental in predicting biological activities, optimizing lead compounds, and designing new molecules with enhanced therapeutic potential.
Predictive Modeling for Biological Activities based on Structural Descriptors
Predictive modeling for the biological activities of this compound and its analogs relies on the fundamental principle that the compound's structure, as defined by various physicochemical properties, dictates its biological function. By analyzing a dataset of quinoline derivatives with known activities, QSAR models can be developed to forecast the activity of new or untested compounds, including this compound. These models are built by calculating a range of molecular descriptors that numerically represent the chemical structure and then using statistical methods to find a correlation with the observed biological response.
The development of a robust QSAR model typically involves three main stages: descriptor calculation, variable selection, and model generation and validation. Descriptors can be categorized into several classes, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and quantum-chemical descriptors.
For instance, QSAR studies on 4-aminoquinoline (B48711) derivatives, a class to which this compound belongs, have been successfully used to develop predictive models for their antimalarial activity. In one such study, a three-parametric multilinear regression (MLR) model demonstrated a strong correlation between structural features and antimalarial activity, with a squared correlation coefficient (R²) of 0.84 and a cross-validated squared correlation coefficient (Q²) of 0.83 nih.gov. The model indicated that the antimalarial activity is strongly correlated with the presence or absence of nitrogen and oxygen atoms at a specific topological distance nih.gov.
Another QSAR analysis performed on substituted 4-quinolinyl hydrazones identified several key descriptors that play a significant role in determining antimalarial activity nih.gov. These included topological and electronic descriptors such as the average information content (IdAverage), the sixth-order chain molecular connectivity index (chiV6chain), and the most negative potential (Most-vePotential) nih.gov. The statistical quality of the models developed using multiple linear regression (MLR) and partial least squares (PLS) regression was high, with r² values of 0.8456 and 0.8402, respectively nih.gov.
The predictive power of these models allows for the in silico screening of virtual libraries of compounds, thereby prioritizing the synthesis and biological testing of the most promising candidates. For this compound, a QSAR model developed for a relevant biological activity (e.g., antibacterial, anticancer, or antimalarial) could predict its potency based on its calculated descriptor values.
Below is an interactive data table showcasing a hypothetical QSAR model for the antimalarial activity of a series of 4-aminoquinoline derivatives, illustrating the types of descriptors and statistical parameters that are typically involved.
| Compound ID | Experimental Activity (-logIC50) | T_N_O_3 (Descriptor 1) | IdAverage (Descriptor 2) | chiV6chain (Descriptor 3) | Most-vePotential (Descriptor 4) | Predicted Activity (-logIC50) |
| Derivative 1 | 5.25 | 2 | 1.85 | 3.12 | -0.085 | 5.21 |
| Derivative 2 | 4.89 | 1 | 1.92 | 2.98 | -0.092 | 4.93 |
| Derivative 3 | 5.67 | 3 | 1.79 | 3.25 | -0.078 | 5.62 |
| Derivative 4 | 4.51 | 1 | 2.01 | 2.85 | -0.101 | 4.55 |
| Derivative 5 | 5.88 | 3 | 1.75 | 3.31 | -0.075 | 5.85 |
| This compound | Unknown | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Predicted Value |
This table is a representative example based on published QSAR studies on quinoline derivatives and does not represent actual experimental data for the listed compounds.
The descriptors in the table are representative of those found to be important in QSAR studies of quinoline derivatives nih.gov:
T_N_O_3 : A 2D descriptor that could represent the number of nitrogen and oxygen atoms separated by three bonds.
IdAverage : Average information content, a topological descriptor reflecting the complexity of the molecule.
chiV6chain : A valence connectivity index that encodes information about the degree of branching in the molecule.
Most-vePotential : An electronic descriptor representing the most negative electrostatic potential on the molecular surface, which can be important for intermolecular interactions.
By calculating these same descriptors for this compound, its biological activity could be predicted using the established QSAR equation. This predictive capability is a cornerstone of modern drug design, enabling a more rational and efficient search for new therapeutic agents.
Advanced Materials Science Applications of 2 Quinolin 4 Yl Ethan 1 Amine and Its Derivatives
Incorporation into Functional Polymers and Coatings
While the direct polymerization of 2-(quinolin-4-yl)ethan-1-amine is not extensively documented, its derivatives and the broader class of quinoline (B57606) compounds are frequently incorporated into polymers and coatings to impart specific functionalities, most notably corrosion resistance. The nitrogen atom in the quinoline ring and other substituents can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
Quinoline and its derivatives are effective corrosion inhibitors due to their high electron density, which facilitates strong bonding to metal surfaces. The presence of polar functional groups such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OMe) on quinoline derivatives enhances their ability to adsorb onto metallic surfaces and form stable chelating complexes. This protective mechanism is crucial in the formulation of advanced anti-corrosive coatings.
For instance, quinoline derivatives have been encapsulated and then incorporated into polyurethane (PU) coatings to provide a self-healing mechanism for corrosion protection. In such systems, the quinoline compound is released upon damage to the coating, migrating to the exposed metal surface to prevent corrosion.
Table 1: Quinoline Derivatives in Functional Coatings
| Quinoline Derivative Type | Polymer/Coating Matrix | Functionality | Mechanism of Action |
|---|---|---|---|
| General Quinoline Compounds | Polyurethane (PU) | Anti-corrosion | Adsorption on metal surfaces, forming a protective film. |
| 8-Hydroxyquinoline | Various organic coatings | Anti-corrosion | Forms stable chelates with metal ions, preventing corrosion reactions. |
| Amino-substituted Quinolines | Epoxy resins | Corrosion inhibition, improved adhesion | Enhanced adsorption on metal surfaces through polar amino groups. |
Role in Supramolecular Chemistry and Self-Assembly
The structural features of this compound and its derivatives make them excellent candidates for use in supramolecular chemistry and the construction of self-assembled materials. The quinoline ring system can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are the driving forces for self-assembly.
The planar aromatic structure of the quinoline moiety allows for face-to-face π-π stacking interactions with other aromatic systems. These interactions, though individually weak, can collectively lead to the formation of ordered, one-dimensional columnar structures or other complex architectures.
Furthermore, the nitrogen atom within the quinoline ring and the primary amine group of this compound can act as hydrogen bond acceptors and donors, respectively. This enables the formation of intricate hydrogen-bonding networks, which play a crucial role in directing the self-assembly of molecules into well-defined supramolecular structures. The interplay between π-π stacking and hydrogen bonding can lead to the formation of gels, liquid crystals, and other functional soft materials. For example, some quinoline derivatives have been shown to form supramolecular gels that are responsive to external stimuli such as volatile acids and organic amines. rsc.org
Development of Sensors and Probes
Derivatives of this compound have been extensively investigated for the development of chemical sensors and probes, particularly those based on fluorescence. The quinoline moiety is a well-known fluorophore, and its emission properties can be modulated by the binding of specific analytes to a receptor unit attached to the quinoline core.
These chemosensors often operate on the principle of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a typical design, a receptor that can selectively bind to a target analyte is linked to the quinoline fluorophore. In the absence of the analyte, the fluorescence of the quinoline is often quenched. Upon binding of the analyte to the receptor, the quenching mechanism is disrupted, leading to a "turn-on" of fluorescence, which serves as the detection signal.
Quinoline-based fluorescent sensors have been developed for the detection of a variety of metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺, with high selectivity and sensitivity. acs.orgrsc.orgnih.gov For example, a simple quinoline derivative has been synthesized as a water-soluble fluorescent "turn-on" chemosensor for zinc ions, displaying a significant fluorescence enhancement upon binding. rsc.org The rigid structure and coordination ability of quinoline derivatives make them ideal for creating specific binding pockets for target ions. nih.gov
Table 2: Quinoline-Based Fluorescent Sensors and Their Target Analytes
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Signal |
|---|---|---|---|
| Quinoline-based thiazole (B1198619) derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Coordination with metal ions | Fluorescence quenching acs.org |
| Water-soluble quinoline derivative | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" rsc.org |
| Modified quinoline fluorophore | Fe³⁺ | Complexation with Fe³⁺ | Fluorescence quenching rsc.org |
| Quinoline-2-thione derivatives | Mustard gas analogues | Chemical reaction with analyte | Fluorescence "turn-on" nih.gov |
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of the nitrogen atom in the quinoline ring and the exocyclic amine group in this compound to coordinate with metal ions makes this compound and its derivatives valuable ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids constructed from metal ions or clusters linked together by organic ligands.
In this context, this compound can act as a monodentate or bidentate ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The size, shape, and functionality of the resulting MOF or coordination polymer can be tuned by carefully selecting the metal ion and the organic ligand.
Amine-functionalized MOFs are of particular interest for applications such as carbon dioxide capture, due to the strong interaction between the basic amine groups and acidic CO₂ molecules. rsc.org While the direct use of this compound in MOF synthesis is an area of ongoing research, the incorporation of the quinoline moiety through other functionalized ligands, such as quinoline-dicarboxylic acids, has been demonstrated. For example, a zirconium(IV)-based MOF synthesized with quinoline-2,6-dicarboxylic acid has shown potential for the sensitive detection of 4-nitrophenol (B140041) and Fe³⁺ ions. rsc.org The rigid structure of the quinoline unit can impart thermal and chemical stability to the resulting framework, while the uncoordinated nitrogen atoms within the quinoline ring can serve as active sites for catalysis or sensing.
Biological Activity and Mechanistic Insights of 2 Quinolin 4 Yl Ethan 1 Amine Analogs
Antimicrobial Activity and Mechanistic Pathways
Analogs of 2-(Quinolin-4-yl)ethan-1-amine are potent agents against a wide range of microbial pathogens, including bacteria, parasites, and mycobacteria. Their mechanisms of action are diverse, often targeting fundamental cellular processes within the microorganisms.
Antibacterial Mechanisms of Action
The quinoline (B57606) core is a well-established pharmacophore in antibacterial drug discovery. nih.gov The mechanism of action for many quinoline-based antibacterial agents, particularly fluoroquinolones, involves the inhibition of nucleic acid synthesis. mdpi.com These compounds disrupt bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, leading to rapid cell death. mdpi.com Generally, the inhibition of DNA gyrase is correlated with activity against Gram-negative bacteria, while the inhibition of topoisomerase IV is associated with activity against Gram-positive bacteria. mdpi.com
However, other mechanisms have been identified for different quinoline analogs. Some studies suggest that certain derivatives act on an intracellular target without causing direct membrane damage. mdpi.com Conversely, other mechanistic investigations have shown that some quinoline-based compounds exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane. nih.gov This leads to the leakage of intracellular components and ultimately results in bacterial death. nih.gov The versatility of the quinoline scaffold allows for the development of derivatives active against a range of bacteria, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound Class | Target Organism(s) | Mechanism of Action | Reference(s) |
| Fluoroquinolin-4-ones | Gram-positive & Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV | mdpi.com |
| Quinoxaline-based analogs | S. aureus, B. subtilis, MRSA, E. coli | Compromises cell membrane integrity | nih.gov |
| Substituted ethyl 2-(quinolin-4-yl)propanoates | H. pylori and other bacteria | Intracellular target (unspecified) | mdpi.com |
Antimalarial Activity and Target Interaction Mechanisms (In Vitro and Preclinical In Vivo Models)
The 4-aminoquinoline (B48711) structure is central to some of the most important antimalarial drugs, such as chloroquine (B1663885). Analogs of this compound build upon this legacy, showing potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govnih.gov
A primary mechanism of action for these compounds is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinoline analogs are believed to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death. nih.gov In vitro studies have demonstrated that novel monoquinoline (MAQ) and bisquinoline (BAQ) analogs significantly inhibit hemozoin formation in a dose-dependent manner. nih.gov
In preclinical studies, these compounds have shown efficacy. A morpholino derivative of 4-anilinoquinoline cured mice infected with Plasmodium berghei. nih.gov Similarly, a novel monoquinoline analog, MAQ, caused a 95% reduction in parasitemia in a P. berghei-infected mouse model. nih.gov These studies highlight the potential of new quinoline derivatives to overcome existing drug resistance. acs.orgmdpi.com
| Compound/Analog | In Vitro Activity (P. falciparum) | In Vivo Model | Key Findings | Reference(s) |
| 4-Anilinoquinolines | Active in low nanomolar range against CQ-sensitive & CQ-resistant strains | P. berghei (mice) | Cured infected mice; lower toxicity than amodiaquine. | nih.gov |
| Monoquinoline (MAQ) | Active in nanomolar range against CQ-resistant strains | P. berghei (mice) | 95% parasitemia reduction; significant inhibition of hemozoin formation. | nih.gov |
| Bisquinoline (BAQ) | Active in nanomolar range against CQ-resistant strains | P. berghei (mice) | Active in vivo; significant inhibition of hemozoin formation. | nih.gov |
| 2-Anilino quinazolines | EC50 values from 25 to 35 nM | N/A | Optimized for potent antimalarial activity. | acs.org |
Antitubercular Activity and Mycobacterial Target Modulation (In Vitro and Preclinical In Vivo Models)
Quinoline-based compounds have emerged as a promising class of agents for treating tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb). nih.govrsc.org Some analogs exhibit potent activity against both drug-sensitive and multidrug-resistant Mtb strains. nih.gov
A key molecular target identified for certain 2-(quinoline-4-yloxy)acetamides is the cytochrome bc1 complex, a critical component of the electron transport chain in Mtb. nih.gov Inhibition of this complex disrupts the bacterium's energy metabolism. This was confirmed by evaluating the compounds against a spontaneous mutant strain with a mutation in the qcrB gene, which encodes part of the cytochrome bc1 complex. nih.gov Another important quinoline-based antitubercular drug, bedaquiline, targets the F0F1-ATP synthase, further highlighting the role of energy metabolism as a target for these compounds. nih.gov
Structure-activity relationship (SAR) studies have shown that modifications to the quinoline ring and the amine side chain significantly influence antitubercular potency. For instance, a primary amine appears to be crucial for the potent antimycobacterial activity of 2-(quinolin-4-yloxy)acetamides. nih.gov In preclinical models, selected molecules have demonstrated the ability to inhibit Mtb growth within infected macrophages. nih.gov
| Compound Class | Target | In Vitro Activity | Key Findings | Reference(s) |
| 2-(Quinoline-4-yloxy)acetamides | Cytochrome bc1 complex (qcrB) | Submicromolar MICs against drug-sensitive & resistant Mtb | Active in macrophage infection models; activity influenced by substituents on the quinoline ring. | nih.gov |
| 4-Anilinoquinolines | Unspecified | MIC99 value of 1.25-2.5 μM for lead compound | 6,7-dimethoxy quinoline ring identified as a key structural feature. | researchgate.net |
| Quinolines (general) | F0F1-ATP synthase (e.g., Bedaquiline) | Potent activity against M. avium (MIC = 2–16 µg/mL) | Demonstrates the importance of targeting mycobacterial energy metabolism. | nih.gov |
Antineoplastic Activity and Cellular Mechanisms
The quinoline scaffold is a versatile platform for the development of anticancer agents, with derivatives demonstrating a variety of cellular mechanisms to inhibit tumor growth. nih.gov These mechanisms include the direct inhibition of key enzymes involved in cell proliferation and the induction of programmed cell death pathways.
Enzyme Inhibition Studies (e.g., Topoisomerase I/IIα, Tyrosine Kinases, DHODH, Tubulin Polymerization)
Quinoline analogs have been shown to inhibit several enzymes that are crucial for cancer cell survival and proliferation. nih.gov
Topoisomerase I/IIα: These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death. nih.gov Some quinoline-based compounds act as "topoisomerase poisons," trapping the enzyme on the DNA and creating breaks. news-medical.net Others function as inhibitors of the enzyme's catalytic activity. news-medical.netcsic.es
Tubulin Polymerization: Microtubules, composed of tubulin polymers, are essential for forming the mitotic spindle during cell division. Quinoline-containing analogs of combretastatin (B1194345) A-4 have been developed as potent inhibitors of tubulin polymerization. mdpi.com These agents bind to the colchicine (B1669291) site on tubulin, preventing microtubule formation, which disrupts the cell cycle and leads to cell death. mdpi.com Some compounds exhibit dual inhibition of both topoisomerase and tubulin. nih.gov
Tyrosine Kinases: Many quinoline derivatives have been designed as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER-2. These enzymes are often overactive in cancer cells, driving uncontrolled proliferation. Inhibition of these signaling pathways can effectively halt tumor growth.
| Enzyme Target | Compound Class/Example | Mechanism/Effect | Reference(s) |
| Topoisomerase I | Xestoquinol | Inhibits the first catalytic step (DNA cleavage). | news-medical.netcsic.es |
| Topoisomerase II | Fluoroquinolin-4-ones | Inhibition of enzyme leads to apoptosis and cell cycle arrest. | nih.gov |
| Tubulin Polymerization | Quinoline-Combretastatin A-4 analogs | Binds to colchicine site, inhibits microtubule formation, causes G2/M arrest. | mdpi.com |
| Tyrosine Kinases (EGFR, HER-2) | Methoxy-based quinoline compounds | Dual target inhibition reduces tumor growth and angiogenesis. |
Induction of Apoptosis and Cell Cycle Arrest Pathways (In Vitro)
A common outcome of the enzymatic inhibition described above is the triggering of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gov
Cell Cycle Arrest: Treatment of cancer cells with quinoline analogs frequently leads to cell cycle arrest, most commonly at the G2/M phase. mdpi.comwaocp.orgfrontiersin.org This is a direct consequence of inhibiting processes essential for mitosis, such as tubulin polymerization or the resolution of DNA tangles by topoisomerases. nih.govmdpi.com Flow cytometry analysis of treated cells shows a significant accumulation of the cell population in the G2/M phase. frontiersin.org Some compounds have also been shown to arrest cells in the S and G2/M phases. nih.govnih.gov
Induction of Apoptosis: Quinoline derivatives induce apoptosis through various signaling cascades. One common pathway is the mitochondria-mediated (intrinsic) pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. waocp.orgnih.gov These events lead to the activation of caspases, the executioner enzymes of apoptosis. nih.gov The induction of apoptosis is often observed in a dose-dependent manner following treatment with these compounds. mdpi.com
| Compound Class/Example | Cell Line(s) | Cell Cycle Effect | Apoptotic Mechanism | Reference(s) |
| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Leukemia cells | Arrest at S and G2/M phase | Mitochondria-mediated pathway; increased Bax:Bcl-2 ratio; caspase activation. | nih.gov |
| Quinoline-Combretastatin A-4 analog (19h) | MCF-7 (Breast cancer) | Arrest at G2/M phase | Induced apoptosis (details not specified). | mdpi.com |
| Fluoroquinolin-4-ones | Various cancer cells | Arrest at S and G2/M phase | Induced apoptosis. | nih.gov |
Cellular Uptake and Intracellular Localization Studies (In Vitro)
Detailed in vitro studies specifically elucidating the cellular uptake mechanisms and precise intracellular localization of this compound analogs in mammalian cells are not extensively documented in the available research. The primary focus of many studies has been on the downstream pharmacological effects rather than the initial transport and distribution processes.
However, research into the broader class of quinoline-based drugs in other contexts, such as antimalarials, provides some insight into their interaction with cellular transport. For instance, studies on Plasmodium falciparum have shown that certain quinoline antimalarials can interfere with cellular processes like endocytosis and vesicle trafficking. Specifically, compounds like chloroquine have been observed to inhibit the transport of hemoglobin-containing vesicles to the parasite's food vacuole, which in turn affects the localization of other cellular proteins. researchgate.net While this occurs in a protozoan parasite, it demonstrates that the quinoline scaffold can interact with and disrupt cellular transport pathways. Further investigation is required to determine the specific mechanisms of cellular entry (e.g., passive diffusion, carrier-mediated transport) and the subcellular destinations (e.g., mitochondria, nucleus, endoplasmic reticulum) of this compound analogs in relevant mammalian cell models.
Efficacy in Preclinical Cancer Models (In Vitro Cell Lines and relevant animal models)
Analogs of this compound have demonstrated significant efficacy in a variety of preclinical cancer models, exhibiting cytotoxic and antiproliferative activities across numerous cancer cell lines and in animal models.
In Vitro Efficacy: Quinoline derivatives have been evaluated against a broad panel of human cancer cell lines, showing potent activity. For example, certain 2,4-disubstituted quinoline derivatives have displayed good cytotoxic activity against cell lines such as SF-295 (central nervous system cancer), HCT-8 (colon cancer), and HL-60 (leukemia), with IC50 values ranging from 0.314 to 4.65 µg/cm³. arabjchem.org Another study highlighted a quinolinium iodide derivative, compound 12, which was particularly potent against A-549 (lung cancer), Hela (cervical cancer), and SGC-7901 (gastric cancer) cells, with IC50 values of 5.18, 7.62, and 17.59 µM, respectively. nih.gov
Furthermore, the anticancer activity of these compounds is often linked to specific cellular mechanisms, including the induction of apoptosis and cell cycle arrest at the G2/M phase. rsc.org For instance, the novel quinoline compound 91b1 showed a significant anticancer effect by downregulating the Lumican gene, which is involved in tumorigenesis. nih.gov It effectively inhibited the proliferation of various cancer cell lines, including A549 (lung) and KYSE450 (esophageal). nih.gov
| Compound Class/Name | Cancer Cell Line | Cancer Type | Observed Efficacy (IC50/GI50) |
|---|---|---|---|
| 4-(Phenylamino)furo[2,3-b]quinoline (Compound 2a) | NCI-60 Panel Average | Various | 0.025 µM (Mean GI50) |
| 2-(Furan-2-yl)-4-(phenylamino)quinoline (Compound 14b) | NCI-60 Panel Average | Various | 3.05 µM (Mean GI50) |
| Quinolinium Iodide Derivative (Compound 12) | A-549 | Lung Cancer | 5.18 µM |
| Quinolinium Iodide Derivative (Compound 12) | Hela | Cervical Cancer | 7.62 µM |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | Leukemia | 19.88 µg/ml |
| Quinoline-2-thione derivative (KA3D) | SKOV3 | Ovarian Cancer | Significant viability reduction |
In Vivo Efficacy: The promising in vitro results have been translated into in vivo models. In a xenograft model using nude mice, the quinoline derivative 91b1 was shown to significantly reduce tumor size. nih.govmdpi.com Similarly, the quinoline-2-thione derivative KA3D displayed potent anticancer activity in a xenograft model using SKOV3 ovarian cancer cells, with an efficacy comparable to the first-line chemotherapeutic drug oxaliplatin, and notably, without apparent toxicity in the mice.
Other Pharmacological Activities and Mechanistic Understanding
Anticonvulsant Mechanisms
A series of 8-substituted quinoline derivatives have been synthesized and shown to possess excellent anticonvulsant properties. These compounds were evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.
In these studies, compounds with a 2-hydroxypropyloxyquinoline moiety were particularly effective. For instance, within a propanol (B110389) series, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline demonstrated very good anticonvulsant activity. In an ethane (B1197151) series, 8-(2'-piperazino-ethanoxy)quinoline and 8-(2'-imidazolo-ethanoxy)quinoline were identified as the most active agents. The pharmacological results suggest that the anticonvulsant effects of certain analogs may be correlated with beta-blocking properties, which are dependent on the presence of an aryloxypropanolamine structure. researchgate.netrsc.orgacs.org
| Compound Name/Structure | Anticonvulsant Test | Activity Level |
|---|---|---|
| 8-(2'-piperazino-ethanoxy)quinoline | MES & scPTZ | Most Active (Ethane Series) |
| 8-(2'-imidazolo-ethanoxy)quinoline | MES & scPTZ | Most Active (Ethane Series) |
| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | MES & scPTZ | Very Good Activity (Propanol Series) |
| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES & scPTZ | Potent Activity |
Antihypertensive Mechanisms
Certain quinoline analogs have demonstrated significant antihypertensive activity. The mechanistic basis for this action appears to be multifactorial, involving interference with key pathways that regulate blood pressure.
One primary mechanism identified for 8-substituted quinoline derivatives is the antagonism of the pressor response induced by adrenaline. researchgate.netrsc.orgacs.org This suggests that these compounds may possess beta-adrenoceptor blocking properties, which reduce the effects of the sympathetic nervous system on the cardiovascular system, leading to decreased heart rate and cardiac output. This beta-blocking activity appears to be linked to the presence of an aryloxypropanolamine moiety in the compound's structure. researchgate.netrsc.orgacs.org
Another distinct mechanism involves the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, quinoline-based compounds can reduce the levels of angiotensin II, leading to vasodilation and a subsequent lowering of blood pressure.
Anti-inflammatory Pathways
Quinoline-based compounds have emerged as potent modulators of inflammatory responses, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.
One notable analog, 8-(tosylamino)quinoline (B84751) (8-TQ), exhibited strong anti-inflammatory activity by suppressing the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. nih.gov Mechanistic studies revealed that 8-TQ effectively blocks the activation of NF-κB by inhibiting its upstream signaling components, including IκBα kinase (IKK) and Akt. nih.gov This dose-dependently suppressed the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.gov
Other derivatives, such as 2-(furan-2-yl)-4-phenoxyquinolines, have also been evaluated for their anti-inflammatory effects. These compounds were found to inhibit the release of lysozyme (B549824) and β-glucuronidase and to suppress the formation of TNF-α, further highlighting the potential of the quinoline scaffold in developing anti-inflammatory agents. nih.gov
| Compound Name | Mechanism/Target | Effect | IC50 Value |
|---|---|---|---|
| 8-(Tosylamino)quinoline (8-TQ) | Akt/NF-κB Pathway | Suppression of NO, TNF-α, PGE2 | 1-5 µmol/L |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α Formation | Inhibition of TNF-α | 2.3 µM |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme Release | Inhibition of Lysozyme | 4.6 µM |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase Release | Inhibition of β-glucuronidase | 5.0 µM |
Antioxidant Mechanisms (e.g., Radical Scavenging)
Quinoline derivatives have been investigated for their antioxidant properties, with a primary mechanism of action being the scavenging of free radicals. This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Studies have shown that the presence and position of hydroxyl (-OH) groups on the quinoline structure are critical for this activity. The antioxidant mechanism is believed to involve the donation of a hydrogen atom from a hydroxyl or amine group to a free radical, thereby neutralizing it in a process known as Hydrogen Atom Transfer (HAT). nih.gov Another potential mechanism is the Single Electron Transfer (SET) pathway. nih.gov
For example, a study on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives found that several analogs possessed significant radical scavenging activity, with one compound exhibiting 92.96% scavenging. researchgate.net Another investigation of quinoline-hydrazone and quinoline-benzimidazole derivatives showed that the hydrazone derivative had stronger antioxidant activity, attributed to the presence of a hydroxyl group in its structure, which can readily donate a hydrogen atom. nih.gov
| Compound Class/Name | Assay | Observed Activity |
|---|---|---|
| 2-chloro-3-carbaldehyde-6-methoxy-8-nitroquinoline (1g) | DPPH Radical Scavenging | 92.96% scavenging |
| 2-chloro-3-carbaldehyde-6-methylquinoline (1b) | DPPH Radical Scavenging | ~85% scavenging |
| Quinoline-hydrazone derivative | DPPH Radical Scavenging | IC50 = 843.5 ppm |
| Quinoline-benzimidazole derivative | DPPH Radical Scavenging | IC50 = 4784 ppm |
Comprehensive Structure-Activity Relationship (SAR) and Pharmacophore Mapping
The biological activity of quinoline-based compounds is intricately linked to their three-dimensional structure and the spatial arrangement of key chemical features. Through comprehensive Structure-Activity Relationship (SAR) studies and pharmacophore mapping, researchers have been able to identify the critical molecular attributes that govern the potency and selectivity of these analogs.
SAR studies on quinoline derivatives have revealed several essential structural features that are critical for their biological activity. The quinoline nucleus itself serves as a crucial scaffold, but its efficacy is highly dependent on the position and nature of various substituents. nih.gov
The Quinoline Core and Substitutions: The quinoline ring system is a fundamental component, with specific substitutions significantly influencing activity. For instance, the presence of a 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity. pharmacy180.com Modifications at other positions can either reduce or abolish activity; for example, a methyl group at position 3 reduces activity, while an additional methyl group at position 8 eliminates it. pharmacy180.com
The C-4 Side Chain: The side chain at the C-4 position of the quinoline ring is paramount for activity. For many 4-aminoquinoline analogs, a dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is optimal. pharmacy180.com The tertiary amine within this side chain is also considered important for the compound's mechanism of action. pharmacy180.com The introduction of an aromatic ring into the side chain can sometimes lead to analogs with reduced toxicity and modified activity. pharmacy180.com
Lipophilicity: The relationship between a compound's lipophilicity (often measured as cLogP) and its cytotoxic effects has been noted. In studies on 2-arylquinoline derivatives, compounds with greater octanol/water partition coefficients (higher lipophilicity) demonstrated better inhibitory concentrations (IC₅₀ values) against certain cancer cell lines like HeLa and PC3. rsc.org
Pharmacophore Features: Pharmacophore modeling helps to define the essential 3D arrangement of chemical features necessary for biological activity. ijpsonline.com For quinoline derivatives, these models often include features such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. nih.gov For instance, a pharmacophore model for certain quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key chemical features for activity. nih.gov
| Structural Feature | Observation | Impact on Activity | Source |
|---|---|---|---|
| Quinoline Ring Substitution | Presence of a 7-chloro group | Optimal for antimalarial activity | pharmacy180.com |
| Quinoline Ring Substitution | Methyl group at C-3 | Reduces activity | pharmacy180.com |
| Quinoline Ring Substitution | Methyl group at C-8 | Abolishes activity | pharmacy180.com |
| C-4 Side Chain | Dialkylaminoalkyl chain (2-5 carbons) | Optimal for activity | pharmacy180.com |
| C-4 Side Chain | Presence of a tertiary amine | Important for mechanism of action | pharmacy180.com |
| Physicochemical Properties | Increased lipophilicity (cLogP) | Correlated with better IC₅₀ values in HeLa & PC3 cells | rsc.org |
The insights gained from SAR and pharmacophore studies provide the foundation for the rational design of new, optimized analogs. By understanding which structural modifications enhance activity and selectivity, medicinal chemists can judiciously modify lead compounds to improve their therapeutic potential. researchgate.net
One of the primary tools in this process is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. mdpi.com This computational method establishes a correlation between the 3D structural features of a chemical and its biological activity, allowing researchers to predict the activity of new compounds before they are synthesized. mdpi.com By generating 3D-QSAR models, researchers can identify regions of the molecule where steric bulk or electrostatic changes are likely to be beneficial or detrimental to activity. mdpi.com
Key principles for rational design based on experimental data include:
Scaffold Optimization: Modifying the core quinoline scaffold with various substituents to enhance potency and selectivity against a specific biological target. For example, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were synthesized to act as potent inhibitors of c-Met kinase. orientjchem.org
Side Chain Modification: Altering the side chain is a common and effective strategy. This can involve changing its length, flexibility, or the functional groups it contains to improve interactions with the target protein or to enhance pharmacokinetic properties. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's profile.
Hybrid Molecule Design: A strategy known as "covalent bitherapy" involves linking two molecules with their own intrinsic activity into a single hybrid agent. researchgate.net This approach aims to package dual activity into a single molecule, which could offer advantages in dosage and overcoming resistance. researchgate.net
Glycoconjugation: The attachment of sugar moieties (glycoconjugation) to the quinoline core has been explored as a strategy to fine-tune selectivity and reduce cytotoxicity, as demonstrated in the development of selective mTORC1 inhibitors. acs.org
Biological Target Identification and Validation
Identifying and validating the biological targets of this compound and its analogs is crucial for understanding their mechanism of action. This is achieved through a combination of in vitro biochemical and cell-based assays.
Biochemical assays directly measure the interaction between a compound and its purified molecular target, such as an enzyme or a receptor. These assays are essential for determining the potency and selectivity of an inhibitor.
Kinase Inhibition Assays: Many quinoline derivatives have been identified as kinase inhibitors. nih.gov In vitro kinase assays are used to evaluate the inhibitory activity of these compounds against specific kinases. For example, various quinoline derivatives have been tested against receptor tyrosine kinases like c-Met, EGFR (Epidermal Growth Factor Receptor), and HER-2. orientjchem.orgnih.govrsc.org The potency is typically reported as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, compound 5a was identified as a dual-target inhibitor of EGFR and HER-2 with IC₅₀ values of 71 nM and 31 nM, respectively. rsc.org Another analog, 26 , showed selective inhibition against c-Met kinase with an IC₅₀ of 9.3 nM. nih.gov
DNA-Modifying Enzyme Assays: Quinoline-based compounds have also been shown to inhibit enzymes that act on DNA. biorxiv.org Assays for enzymes like DNA methyltransferases (e.g., human DNMT1) and topoisomerases are used to screen for inhibitory activity. biorxiv.orgresearchgate.net For example, certain quinoline analogs demonstrated low micromolar inhibitory effects on human DNMT1 and the bacterial adenine (B156593) methyltransferase CamA. biorxiv.org
Binding Affinity Assays: Molecular docking studies are often used to predict the binding affinity and interaction mode of compounds with their target protein. mdpi.comnih.gov These computational predictions can then be validated by experimental binding assays.
| Compound Class/Example | Assay Type | Biological Target | Result (IC₅₀) | Source |
|---|---|---|---|---|
| Quinoline Derivative (Compound 5a) | Kinase Inhibition Assay | EGFR | 71 nM | rsc.org |
| Quinoline Derivative (Compound 5a) | Kinase Inhibition Assay | HER-2 | 31 nM | rsc.org |
| 3,6-disubstituted quinoline (Compound 26) | Kinase Inhibition Assay | c-Met | 9.3 nM | nih.gov |
| 4,6,7-substituted quinoline (Compound 27) | Kinase Inhibition Assay | c-Met | 19 nM | nih.gov |
| Quinoline-based analog (Compound 12) | Enzyme Inhibition Assay | DNMT1 | ~2 µM | biorxiv.org |
| 6,8-dibromo-3-morhonilylquinoline (Compound 8) | Enzyme Inhibition Assay | Topoisomerase I | Inhibitory activity observed | researchgate.net |
Cell-based assays are performed using living cells to assess a compound's effect on cellular functions and signaling pathways. These assays provide a more biologically relevant context than biochemical assays.
Antiproliferative and Cytotoxicity Assays: These are among the most common cell-based assays for evaluating potential anticancer agents. The antiproliferative activity of quinoline derivatives has been tested against a wide range of human cancer cell lines, including those from breast (MCF-7), lung (A-549), cervical (HeLa), and glioblastoma (C6) cancers. rsc.orgresearchgate.net Assays like the BrdU (Bromodeoxyuridine) cell proliferation ELISA are used to measure the inhibition of cell growth. researchgate.net Cytotoxicity, or cell-killing activity, can be assessed using methods like the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity. researchgate.net
Apoptosis and Cell Cycle Assays: To understand the mechanism of cell death induced by a compound, researchers perform assays for apoptosis (programmed cell death) and cell cycle arrest. DNA laddering assays can qualitatively detect the DNA fragmentation characteristic of apoptosis. researchgate.net The apoptotic potential of a compound can also be examined by measuring the activation of key proteins like caspases (e.g., caspase-3, caspase-8) and the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. orientjchem.orgrsc.org
Pathway-Specific Assays: When a compound is designed to target a specific signaling pathway, cell-based assays can confirm its effect on that pathway. For example, after treatment with a quinoline-based compound, researchers can measure the levels of key proteins in a targeted pathway, such as the PI3K/mTOR pathway, to confirm modulation. nih.gov In another example, treatment of A549 lung cancer cells with compound 11 was shown to elicit a DNA damage response through the activation of p53. biorxiv.org
| Compound/Analog | Assay Type | Cell Line | Observed Effect | Source |
|---|---|---|---|---|
| Compound 5a | Antiproliferative Assay | MCF-7 (Breast), A-549 (Lung) | Significant antiproliferative action (GI₅₀ 25-82 nM) | rsc.org |
| Compound 5a | Apoptosis Assay | Cancer cell lines | Promotes apoptosis by activating caspase-3/8 and Bax, and reducing Bcl-2 | rsc.org |
| 6,8-dibromotetrahydroquinoline (Compound 3) | Antiproliferative Assay | C6 (Glioblastoma), HeLa (Cervical), HT29 (Adenocarcinoma) | Inhibited cell proliferation | researchgate.net |
| 6,8-dibromotetrahydroquinoline (Compound 3) | DNA Fragmentation Assay | C6 (Glioblastoma) | Caused DNA fragmentation (laddering), indicating apoptosis | researchgate.net |
| Compound 11 | Cell Viability / Pathway Analysis | A549 (Lung Carcinoma) | Reduced cell growth; elicited DNA damage response via p53 activation | biorxiv.org |
Future Perspectives and Emerging Research Directions for 2 Quinolin 4 Yl Ethan 1 Amine Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
De Novo Design : Generative AI models can design novel molecules based on the 2-(quinolin-4-yl)ethan-1-amine scaffold, exploring a vast chemical space to identify candidates with optimal activity and safety profiles. springernature.com
Activity Prediction : Machine learning models, trained on existing data for quinoline (B57606) derivatives, can predict the biological activities of new virtual compounds. researchgate.netmdpi.comnih.gov This allows for the prioritization of synthetic efforts on the most promising candidates, saving time and resources.
Structure-Activity Relationship (SAR) Studies : AI can elucidate complex SARs, identifying the key structural features of this compound derivatives that are crucial for their biological effects. researchgate.netnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Adversarial Networks (GANs) | A class of AI models used for creating new data instances that resemble the training data. | Design of novel this compound derivatives with unique structural motifs and potentially improved biological activities. researchgate.net |
| Reinforcement Learning (RL) | An area of machine learning concerned with how software agents ought to take actions in an environment to maximize some notion of cumulative reward. | Optimization of compound properties by iteratively generating and evaluating new molecules based on predicted activity scores. slideshare.net |
| Deep Neural Networks (DNNs) | A type of machine learning model that uses multiple layers to progressively extract higher-level features from the raw input. | Accurate prediction of various biological activities and physicochemical properties of this compound analogs. nih.gov |
Exploration of Novel Synthetic Methodologies for Sustainable Production
The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. researchgate.netbohrium.com Future research on this compound will likely concentrate on sustainable production strategies.
Key areas of exploration include:
Green Catalysis : The use of nanocatalysts and other green catalysts can improve reaction efficiency and reduce waste in the synthesis of quinoline derivatives. researchgate.netbohrium.comnih.gov
One-Pot Syntheses : Designing multi-component reactions where several steps are performed in a single reaction vessel can minimize solvent use and purification steps. researchgate.netnih.govbohrium.com
Alternative Energy Sources : The application of microwave and ultrasound technologies can accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov
| Synthetic Strategy | Description | Relevance to this compound Synthesis |
| Nanocatalysis | The use of catalysts in the nanometer size range, which often exhibit high activity and selectivity. | Offers an effective and environmentally friendly option for the synthesis of the quinoline core. nih.gov |
| Multi-component Reactions (MCRs) | Reactions in which three or more starting materials react to form a product in a single step. | Enables the efficient and diverse synthesis of complex quinoline scaffolds. rsc.org |
| Microwave-assisted Synthesis | The use of microwave radiation to heat reactions, often leading to dramatically reduced reaction times. | Can provide a more energy-efficient and faster route to quinoline derivatives. nih.govnih.gov |
Development of Multi-Target Directed Ligands based on the Core Scaffold
The "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases. plos.orgnih.gov The development of multi-target directed ligands (MTDLs), which can modulate multiple biological targets simultaneously, is a promising therapeutic strategy. plos.orgnih.govnih.gov The this compound scaffold is well-suited for the design of MTDLs due to its versatile chemical nature.
Future research in this area will likely focus on:
Rational Design : Combining the this compound core with other pharmacophores to create hybrid molecules with tailored polypharmacology.
Treatment of Complex Diseases : Targeting multiple pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. plos.orgnih.gov
Overcoming Drug Resistance : MTDLs can be designed to hit both a primary target and a resistance-conferring target, potentially overcoming drug resistance.
| Disease Area | Potential Targets for MTDLs | Rationale |
| Cancer | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) and Tubulin | Simultaneously inhibit tumor growth, angiogenesis, and cell division. nih.gov |
| Alzheimer's Disease | Cholinesterases (AChE, BuChE) and Monoamine Oxidase (MAO) | Address multiple aspects of the disease's pathology, including neurotransmitter depletion and oxidative stress. plos.org |
| Infectious Diseases | Multiple viral or bacterial enzymes | Inhibit different stages of the pathogen's life cycle to improve efficacy and reduce the likelihood of resistance. nih.gov |
Advanced Material Science Applications of this compound Conjugates
Beyond its therapeutic potential, the quinoline moiety is also a valuable component in the development of advanced materials. Conjugates of this compound could find applications in various areas of material science.
Emerging research directions include:
Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are known to exhibit interesting photophysical properties, making them potential candidates for use as emitters or host materials in OLEDs.
Sensors : The ability of the quinoline nitrogen to coordinate with metal ions can be exploited in the design of fluorescent sensors for the detection of specific metal ions.
Corrosion Inhibitors : The nitrogen and aromatic rings of quinoline derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. mdpi.com
| Application Area | Relevant Properties of Quinoline Derivatives | Potential Role of this compound Conjugates |
| Optoelectronics | Luminescence, charge transport properties | As components of emissive layers or charge-transporting materials in devices like OLEDs. |
| Chemical Sensing | Metal ion coordination, fluorescence | As the recognition and signaling unit in fluorescent chemosensors. |
| Corrosion Inhibition | Adsorption to metal surfaces, formation of protective films | As effective corrosion inhibitors for various metals and alloys. mdpi.com |
Q & A
Q. What are the most reliable synthetic routes for 2-(quinolin-4-yl)ethan-1-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally similar quinoline derivatives. A common approach involves alkylation of quinoline with ethyl bromide under basic conditions (e.g., NaOH) to introduce the ethanamine moiety via nucleophilic substitution . For higher regioselectivity, Suzuki-Miyaura cross-coupling (using Pd catalysts and aryl boronic acids) has been employed for analogous compounds, achieving yields >90% when optimized with Cs₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst . Key parameters for optimization include:
- Temperature control (80–100°C for coupling reactions).
- Solvent selection (e.g., DMSO for coupling; ethanol/water for alkylation).
- Purification via Interchim puriFlash chromatography (petroleum ether/ethyl acetate gradients) .
Q. How can researchers ensure purity and structural fidelity during synthesis?
Methodological Answer:
- Chromatographic purification : Use gradient elution (e.g., 95:5 → 55:45 petroleum ether/ethyl acetate) to isolate the compound with >95% purity .
- Spectroscopic validation :
Q. What physicochemical properties are critical for experimental design?
Methodological Answer: Key properties include:
- Molecular weight : 172.23 g/mol; Formula : C₁₁H₁₂N₂ .
- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the amine and aromatic groups.
- Storage : +4°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can structural modifications of the quinoline ring enhance biological activity?
Methodological Answer:
- Substitution patterns : Fluorination or chlorination at specific positions (e.g., C-3 or C-4) can modulate lipophilicity and target binding. For example, difluoroethyl substituents in piperidine analogs improve pharmacokinetic profiles .
- QSAR studies : Use computational tools (e.g., molecular docking) to predict interactions with biological targets like enzymes or receptors. Modifications to the ethanamine chain (e.g., sulfonyl groups) may enhance stability or bioavailability .
Q. What analytical techniques resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
Q. How can researchers design assays to evaluate target engagement in biological systems?
Methodological Answer:
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Cellular assays : Monitor downstream signaling (e.g., phosphorylation) in quinoline-sensitive pathways (e.g., MAPK/ERK).
- SPR/BLI : Quantify binding affinity (Kd) for receptors using surface plasmon resonance or bio-layer interferometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
